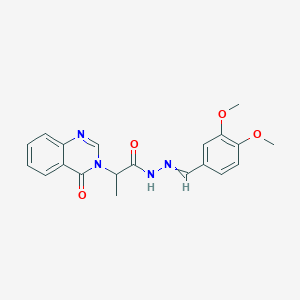
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DQB or DQBP, and it is a derivative of the quinazoline family of compounds. DQB has been synthesized using various methods and has been found to have significant potential in scientific research.
Wirkmechanismus
The exact mechanism of action of DQB is not yet fully understood. However, it has been suggested that DQB may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DQB may also act by reducing the production of inflammatory mediators and cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
DQB has been found to have various biochemical and physiological effects. It has been found to reduce the expression of certain genes that are involved in the growth and proliferation of cancer cells. DQB has also been found to reduce the production of inflammatory mediators and cytokines, thereby reducing inflammation. Furthermore, DQB has been found to inhibit the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DQB in lab experiments include its potential anti-cancer, anti-inflammatory, and anti-microbial properties. DQB has also been found to have low toxicity, making it a potentially safe compound to use in experiments. However, the limitations of using DQB in lab experiments include its limited solubility in water and its relatively high cost.
Zukünftige Richtungen
There are several future directions for research on DQB. One potential direction is to study its potential use in the treatment of cancer, particularly in combination with other anti-cancer drugs. Another potential direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Furthermore, research could be conducted to investigate the mechanism of action of DQB and to identify other potential targets for this compound. Finally, research could be conducted to improve the synthesis method of DQB and to develop more efficient and cost-effective methods for its production.
Synthesemethoden
The synthesis of DQB involves the reaction of 3,4-dimethoxybenzaldehyde and 2-aminobenzamide in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The final product is obtained as a yellow solid with a melting point of 205-207°C.
Wissenschaftliche Forschungsanwendungen
DQB has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells. DQB has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Furthermore, DQB has been studied for its potential use as an anti-microbial agent and has been found to inhibit the growth of various bacterial strains.
Eigenschaften
Produktname |
N'-(3,4-dimethoxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)propanehydrazide |
|---|---|
Molekularformel |
C20H20N4O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H20N4O4/c1-13(24-12-21-16-7-5-4-6-15(16)20(24)26)19(25)23-22-11-14-8-9-17(27-2)18(10-14)28-3/h4-13H,1-3H3,(H,23,25) |
InChI-Schlüssel |
AYLLNZNSPUSYJP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255108.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255111.png)


![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)

![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
![3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol](/img/structure/B255126.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)

![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)